4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine
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Overview
Description
4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a thiazole ring, a thiophene ring, and a piperidine sulfonyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene ring and the piperidine sulfonyl group. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Piperidine Sulfonyl Group: This is typically done through a nucleophilic substitution reaction, where the piperidine sulfonyl chloride reacts with the thiazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidinosulfonyl)aniline
- 4-(Piperidin-1-ylsulfonyl)aniline
- Thiazole derivatives with different substituents
Uniqueness
4-[4-(Piperidinosulfonyl)-2-thienyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a thiophene ring, and a piperidine sulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H15N3O2S3 |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylsulfonylthiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15N3O2S3/c13-12-14-10(8-19-12)11-6-9(7-18-11)20(16,17)15-4-2-1-3-5-15/h6-8H,1-5H2,(H2,13,14) |
InChI Key |
KSSQSXUHUFTTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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